REACTION_SMILES
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[CH3:1][C:2]1([CH3:19])[O:3][c:4]2[cH:5][c:6]([OH:18])[cH:7][cH:8][c:9]2[CH:10]([c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[CH2:11]1.[CH3:22][N:23]([CH2:24][CH2:25][Cl:26])[CH3:27].[CH3:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1.[H-:20].[Na+:21].[OH2:28]>>[CH3:1][C:2]1([CH3:19])[O:3][c:4]2[cH:5][c:6]([O:18][CH2:25][CH2:24][N:23]([CH3:22])[CH3:27])[cH:7][cH:8][c:9]2[CH:10]([c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC(c2ccccc2)c2ccc(O)cc2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN(C)CCOc1ccc2c(c1)OC(C)(C)CC2c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |